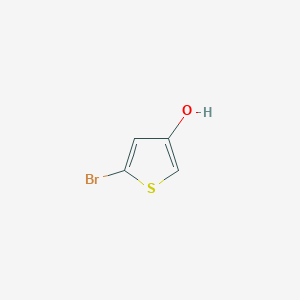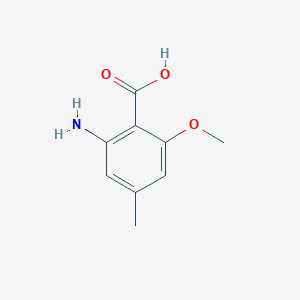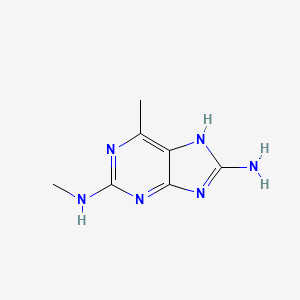
N2,6-Dimethyl-3H-purine-2,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,6-Dimethyl-3H-purine-2,8-diamine is a purine derivative with the molecular formula C7H10N6 and a molecular weight of 178.20 g/mol . This compound is part of the purine family, which is known for its significant role in various biological processes, including the synthesis of nucleotides and nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,6-Dimethyl-3H-purine-2,8-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-diaminopurine with methylating agents to introduce the dimethyl groups at the N2 and 6 positions . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N2,6-Dimethyl-3H-purine-2,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen or alkyl groups replace hydrogen atoms on the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) and alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
N2,6-Dimethyl-3H-purine-2,8-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleotide synthesis and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Mecanismo De Acción
The mechanism of action of N2,6-Dimethyl-3H-purine-2,8-diamine involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis, which is particularly useful in anticancer and antiviral therapies . The pathways involved include the folate pathway and other purine metabolism pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diaminopurine: A precursor in the synthesis of N2,6-Dimethyl-3H-purine-2,8-diamine.
8-Azaguanine: Another purine derivative with similar biological activities.
6-Mercaptopurine: Used in the treatment of leukemia and has a similar mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at the N2 and 6 positions enhance its stability and bioactivity compared to other purine derivatives .
Propiedades
Fórmula molecular |
C7H10N6 |
|---|---|
Peso molecular |
178.20 g/mol |
Nombre IUPAC |
2-N,6-dimethyl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C7H10N6/c1-3-4-5(12-6(8)11-4)13-7(9-2)10-3/h1-2H3,(H4,8,9,10,11,12,13) |
Clave InChI |
UUWOEGREHHFZGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)NC)N=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


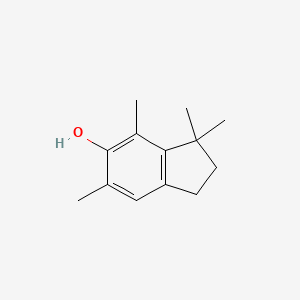

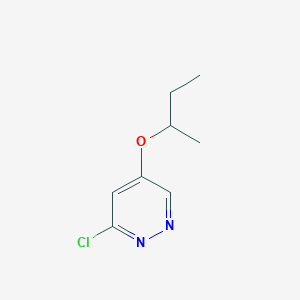
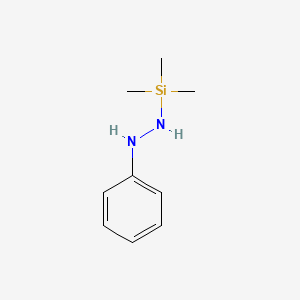
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
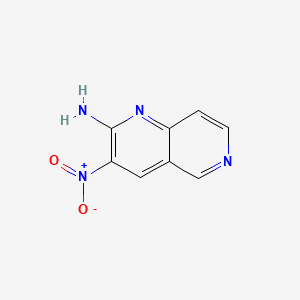
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
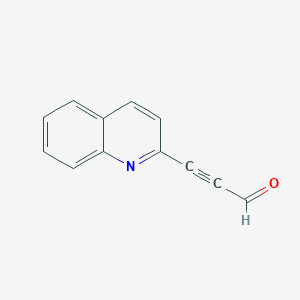
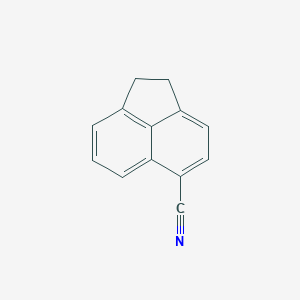
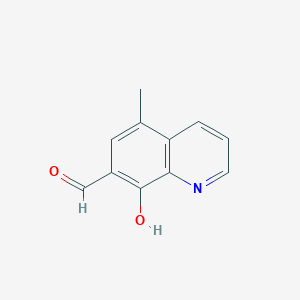
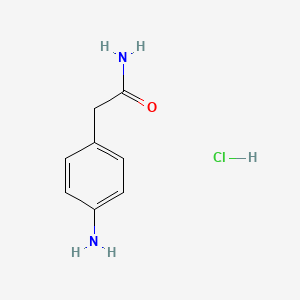
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
